molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Cat. No. B1609637
Key on ui cas rn: 70362-07-1
M. Wt: 207.23 g/mol
InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
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Patent
US07179912B2

Procedure details

Following the procedure for preparing Example 34, 4-(4-morpholinyl)-salicylaldehyde (1.0 g, 5 mmol) and phenyllithium (1.8 M solution in tetrahydrofuran, 6.0 mL, 11 mmol) were converted to the product (387 mg, 28%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
387 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[C:9]([OH:15])[C:10](=[CH:13][CH:14]=2)[CH:11]=[O:12])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:16]1([Li])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[OH:15][C:9]1[CH:8]=[C:7]([N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)[CH:14]=[CH:13][C:10]=1[C:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCOCC1)C=1C=C(C(C=O)=CC1)O
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
product
Quantity
387 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC(=C1)N1CCOCC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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